![molecular formula C13H10ClN3O2S2 B2715795 7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-08-3](/img/structure/B2715795.png)

7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

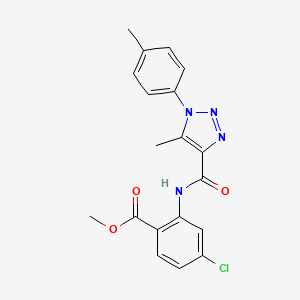

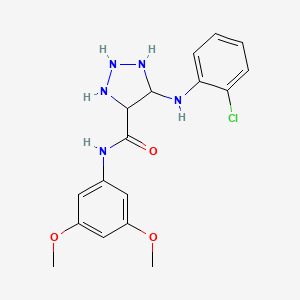

The compound “7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of organic compounds known as benzothiadiazines . Benzothiadiazines are aromatic heterocyclic compounds containing a benzene fused to a thiadiazine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the benzothiadiazine ring, the chlorine atom at the 7-position, and the pyridin-3-ylmethylthio group at the 3-position . These groups could affect the compound’s electronic structure and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would be determined by its functional groups. The thiadiazine ring might undergo reactions typical of heterocycles, while the chlorine atom could potentially be replaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom and the pyridin-3-ylmethylthio group could affect its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Homogeneous Catalyst for Synthesis of Derivatives

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized as an efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction (MCR) in water. This method offers advantages such as mild and neutral reaction media, high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).

Crystal Structure Analysis

The compound chlorothiazide forms a 1:3 solvate with pyridine, demonstrating the utility of such compounds in crystal structure analysis and the significance of intermolecular hydrogen bonding for stabilizing crystal structures (Johnston et al., 2008).

Anticancer and Anti-HIV Agents

An improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride has been reported, which reacts with various bidentate nucleophiles to yield substituted pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides. These compounds have potential applications as anticancer and anti-HIV agents (Jashari et al., 2007).

Antimicrobial Activity

The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole has shown significant antimicrobial activity, highlighting the potential of thiadiazine derivatives in developing new antimicrobial agents (El‐Emary et al., 2002).

Aldose Reductase Inhibitors

A series of pyrido[2,3-e]-[1,2,4]-thiadiazine 1,1-dioxide acetic acid derivatives have been synthesized and tested for their inhibitory activity against aldose reductase (ALR2), showing potent inhibitory activity. These findings indicate their potential application in treating conditions related to ALR2, such as diabetic complications (Chen et al., 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds of the 1,2,4-benzothiadiazine 1,1-dioxide class are known to interact with various targets, including atp-sensitive potassium channels and certain enzymes such as xanthine oxidase, hcv ns5b polymerase, and aldose reductase .

Mode of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxides can act as atp-sensitive potassium channel openers . This activity can inhibit insulin release .

Biochemical Pathways

1,2,4-benzothiadiazine 1,1-dioxides are known to inhibit certain enzymes, potentially affecting the associated biochemical pathways .

Result of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxides have broad-spectrum activity against bacteria, fungi, and mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

7-chloro-3-(pyridin-3-ylmethylsulfanyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2S2/c14-10-3-4-11-12(6-10)21(18,19)17-13(16-11)20-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIVEEXSTKHYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2715714.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715726.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2715727.png)

![2-[(3Ar,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2715728.png)

![3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2715730.png)

![5-Pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2715733.png)

![3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2715735.png)